2-(2-Methylpropyl)imidazo[1,2-a]pyridine-6-carboxylic acid
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Overview
Description
2-(2-Methylpropyl)imidazo[1,2-a]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This class of compounds is known for its wide range of applications in medicinal chemistry due to its unique structural characteristics and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropyl)imidazo[1,2-a]pyridine-6-carboxylic acid typically involves the reaction of 6-aminonicotinic acid with chloroacetaldehyde dimethyl acetal . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpropyl)imidazo[1,2-a]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride (NaBH4).
Substitution: Common substitution reactions include nucleophilic substitution, where reagents like sodium methoxide (NaOMe) are used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
2-(2-Methylpropyl)imidazo[1,2-a]pyridine-6-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Methylpropyl)imidazo[1,2-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, making it a potential antimicrobial agent . The compound’s structure allows it to bind to these enzymes, thereby disrupting their function and inhibiting bacterial growth .
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Known for its anti-tuberculosis activity.
6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid: Used in the synthesis of various pharmaceuticals.
Uniqueness
2-(2-Methylpropyl)imidazo[1,2-a]pyridine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other imidazo[1,2-a]pyridine derivatives .
Properties
Molecular Formula |
C12H14N2O2 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
2-(2-methylpropyl)imidazo[1,2-a]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C12H14N2O2/c1-8(2)5-10-7-14-6-9(12(15)16)3-4-11(14)13-10/h3-4,6-8H,5H2,1-2H3,(H,15,16) |
InChI Key |
NLNWCTNKQMWMKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CN2C=C(C=CC2=N1)C(=O)O |
Origin of Product |
United States |
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